2-(Formylamino)-4-thiazoleacetyl Chloride Hydrochloride
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Overview
Description
2-(Formylamino)-4-thiazoleacetyl Chloride Hydrochloride is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formylamino)-4-thiazoleacetyl Chloride Hydrochloride typically involves the reaction of thiazole derivatives with formylating agents. One common method is the formylation of 2-aminothiazole using formic acid or formic acid derivatives under acidic conditions. The resulting formylated product is then reacted with acetyl chloride in the presence of a suitable catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the formylation of 2-aminothiazole followed by acetylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include dichloromethane and acetonitrile.
Chemical Reactions Analysis
Types of Reactions
2-(Formylamino)-4-thiazoleacetyl Chloride Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or amine.
Substitution: The acetyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or thioesters.
Scientific Research Applications
2-(Formylamino)-4-thiazoleacetyl Chloride Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Formylamino)-4-thiazoleacetyl Chloride Hydrochloride involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 2-(Formylamino)-4-thiazoleacetyl Chloride Hydrochloride.
4-Thiazoleacetic Acid: Another thiazole derivative with different functional groups.
2-(Methylthio)-4-thiazoleacetyl Chloride: A structurally similar compound with a methylthio group instead of a formyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and acetyl chloride groups make it a versatile intermediate for further chemical modifications.
Properties
CAS No. |
372092-18-7 |
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Molecular Formula |
C6H6Cl2N2O2S |
Molecular Weight |
241.09 g/mol |
IUPAC Name |
2-(2-formamido-1,3-thiazol-4-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2S.ClH/c7-5(11)1-4-2-12-6(9-4)8-3-10;/h2-3H,1H2,(H,8,9,10);1H |
InChI Key |
HIKIRGPTOWMURM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)NC=O)CC(=O)Cl.Cl |
Origin of Product |
United States |
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